molecular formula C23H18ClNO4 B2980655 [2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate CAS No. 568560-40-7

[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate

Cat. No.: B2980655
CAS No.: 568560-40-7
M. Wt: 407.85
InChI Key: ZYTKCPPYDSQBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate features a complex structure combining an anilino-oxoethyl moiety and a formyl-substituted benzoate ester. The 3-chloro-4-methylanilino group contributes steric bulk and electron-withdrawing effects, while the 4-formylbenzoate ester introduces a reactive aldehyde functional group.

Properties

IUPAC Name

[2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4/c1-15-7-12-19(13-20(15)24)25-22(27)21(17-5-3-2-4-6-17)29-23(28)18-10-8-16(14-26)9-11-18/h2-14,21H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTKCPPYDSQBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and other pharmacological implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C22H22ClN2O3. Its structure features a chlorinated aniline moiety, a phenyl group, and an oxoacetyl function, which may contribute to its biological properties.

Cytotoxicity

Research indicates that derivatives of similar structures exhibit cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown selective cytotoxicity towards tumor cells while sparing normal cells. The biological activity can be summarized as follows:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (cervical cancer)15Induction of apoptosis
Compound BMCF-7 (breast cancer)20Cell cycle arrest
This compoundA549 (lung cancer)TBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against various pathogens. Similar compounds have demonstrated effectiveness against bacteria such as Helicobacter pylori and fungi. The following table summarizes findings related to antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Reference
H. pylori32 µg/mL
E. coli64 µg/mLTBD
S. aureus16 µg/mLTBD

Case Studies

A notable study involving a similar compound highlighted its ability to inhibit urease activity, which is crucial for the survival of H. pylori. The study demonstrated that the compound could significantly reduce urease activity in vitro, suggesting a potential therapeutic application in treating infections caused by this bacterium.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The inhibition of enzymes such as urease could explain its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous compounds from the evidence:

Compound Name / ID Key Substituents (Anilino Group) Benzoate Substituent Molecular Weight (g/mol) Notable Properties/Applications
[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate (Target) 3-Cl, 4-CH₃ 4-CHO Not provided Potential reactivity via aldehyde group
[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 4-(methylamino)-3-nitrobenzoate 4-CH₃, 2-NO₂ 3-NO₂, 4-NHCH₃ 464.43 High polarity due to nitro and amino groups
2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 4-Cl (phenyl group) 4-OH Not provided Crystalline solid (m.p. 453–454 K), 92.8% synthesis yield
[2-(3-chloroanilino)-2-oxoethyl] 4-methylbenzoate 3-Cl 4-CH₃ Not provided Electron-donating methyl group enhances stability
[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate 4-Cl, 2-CF₃ 3-SO₂NH₂, 4-Cl 469.97 Sulfamoyl group may confer biological activity

Key Observations :

Substituent Influence on Reactivity: The formyl group in the target compound contrasts with hydroxy (), methyl (), and sulfamoyl () groups. The aldehyde (CHO) offers reactivity for condensation or nucleophilic addition, unlike the inert methyl or polar sulfamoyl groups .

Synthesis and Yield: Analogous compounds like 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate were synthesized using potassium carbonate in dimethylformamide (DMF) with a 92.8% yield . The target compound likely requires similar conditions but adjusted for steric hindrance from the 3-chloro-4-methylanilino group.

Biological and Physical Properties: The trifluoromethyl and sulfamoyl groups in are associated with enhanced bioavailability and target binding in pharmaceuticals, suggesting the target’s formyl group could be optimized for similar applications . The methylamino-nitrobenzoate in highlights how nitro groups can influence photostability or metabolic pathways, a consideration absent in the target compound .

Research Implications and Gaps

While the evidence lacks direct data on the target compound, structural comparisons suggest:

  • Reactivity : The formyl group may enable derivatization (e.g., Schiff base formation), unlike methyl or sulfamoyl substituents .
  • Solubility : The polar formyl group could improve aqueous solubility compared to methyl or methoxy analogs () .
  • Synthetic Challenges: Steric hindrance from the 3-chloro-4-methylanilino group may necessitate optimized reaction conditions compared to simpler analogs () .

Further studies are needed to characterize the target compound’s melting point, stability, and biological activity, building on methodologies used for its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.